molecular formula C6H11NO3 B8012431 Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate

Cat. No.: B8012431
M. Wt: 145.16 g/mol
InChI Key: YQKCZMNEYIICEE-WHFBIAKZSA-N
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Description

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate is an organic compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of an amino group and a carboxylate ester group further enhances its reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino alcohol.

    Cyclization: The precursor undergoes cyclization to form the tetrahydrofuran ring.

    Functional Group Introduction: The amino group and carboxylate ester group are introduced through selective functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • Methyl (3R,4S)-4-aminotetrahydrofuran-3-carboxylate
  • Methyl (3S,4R)-4-aminotetrahydrofuran-3-carboxylate
  • Methyl (3S,4S)-4-aminotetrahydrofuran-3-carboxylate

Comparison: Methyl (3R,4R)-4-aminotetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The (3R,4R) configuration may result in different binding affinities and selectivities compared to its stereoisomers, making it particularly valuable in certain applications.

Properties

IUPAC Name

methyl (3R,4R)-4-aminooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCZMNEYIICEE-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1COC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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